Synthesis Methods:
The synthesis of Bisphenol A-13C12 involves a condensation reaction between phenol-13C6 and acetone, facilitated by an acid catalyst such as hydrochloric acid. The reaction conditions are carefully controlled to ensure selective formation of the desired product. After the reaction, the mixture is neutralized using a base like calcium hydroxide and purified through distillation under reduced pressure .
Technical Details:
The molecular structure of Bisphenol A-13C12 Beta-D-Glucuronide can be represented with the following structural details:
CC(C)([13c]1[13cH][13cH][13c](O)[13cH][13cH]1)[13c]2[13cH][13cH][13c](O[C@@H]3O[C@@H]([C@@H](O)[C@H](O)[C@H]3O)C(=O)O)[13cH][13cH]2The isotopic labeling with carbon-13 allows for enhanced tracking in metabolic studies, providing insights into the behavior of this compound in biological systems .
Reactions:
Bisphenol A-13C12 can undergo various chemical reactions similar to its parent compound Bisphenol A:
These reactions are crucial for understanding its reactivity and potential transformations in biological and environmental contexts .
Process:
Bisphenol A-13C12 primarily interacts with the endocrine system by binding to estrogen receptors, mimicking natural hormones. This interaction can disrupt normal hormonal functions and lead to various biological effects.
Data on Mechanism:
The pharmacokinetics involve absorption, distribution, metabolism (primarily through glucuronidation), and excretion, which are critical for understanding its impact on human health .
Physical Properties:
Chemical Properties:
Relevant analyses indicate that Bisphenol A-13C12 behaves similarly to Bisphenol A concerning solubility and reactivity, making it a suitable analog for various studies .
Bisphenol A-13C12 Beta-D-Glucuronide has several scientific applications due to its isotopic labeling:
These applications underscore its importance as a research tool in chemistry, biology, medicine, and environmental science .
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: